molecular formula C13H22Cl2N2O B1525841 N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride CAS No. 1334147-70-4

N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride

Cat. No. B1525841
CAS RN: 1334147-70-4
M. Wt: 293.23 g/mol
InChI Key: LIFJSAYBDASSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1334147-70-4 . It has a molecular weight of 293.24 and its IUPAC name is N-(2-phenoxyethyl)-4-piperidinamine dihydrochloride .


Molecular Structure Analysis

The InChI code for “N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride” is 1S/C13H20N2O.2ClH/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12;;/h1-5,12,14-15H,6-11H2;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride” is a powder and it is stored at room temperature .

Scientific Research Applications

Anticancer Research

N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride: has been explored for its potential use in anticancer therapy. Piperidine derivatives, which include this compound, have shown activity against various cancer cell lines. They are being studied for their ability to inhibit cancer cell growth and metastasis, making them promising candidates for the development of new anticancer drugs .

Antimicrobial and Antifungal Applications

The piperidine nucleus is known to possess antimicrobial and antifungal properties. As a derivative, N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride could be utilized in the development of new antimicrobial agents that target resistant strains of bacteria and fungi, addressing a growing concern in public health .

Analgesic and Anti-inflammatory

This compound’s structural relation to piperidine suggests potential analgesic and anti-inflammatory applications. Research is ongoing to determine its effectiveness in reducing pain and inflammation, which could lead to new treatments for chronic pain conditions .

Antiviral Research

Piperidine derivatives have been identified as potential antiviral agentsN-(2-phenoxyethyl)piperidin-4-amine dihydrochloride may contribute to the discovery of novel antiviral medications, particularly in the fight against emerging viral infections .

Neuroprotective Properties

Research into neurodegenerative diseases could benefit from N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride due to its piperidine structure. It may have neuroprotective properties that could be harnessed to develop treatments for conditions like Alzheimer’s disease .

Antipsychotic Potential

Compounds with a piperidine nucleus have been used in antipsychotic drugs. There is a possibility that N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride could be applied in psychiatric research to create new medications for treating various mental health disorders .

Anticoagulant Use

The piperidine derivatives are also being studied for their anticoagulant properties. This compound could be part of research efforts to develop safer and more effective blood thinners, which are crucial in preventing thrombotic events .

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N-(2-phenoxyethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12;;/h1-5,12,14-15H,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFJSAYBDASSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCCOC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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